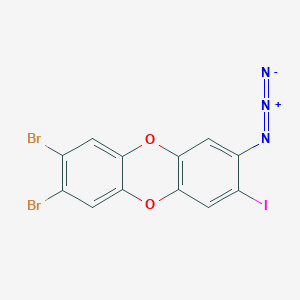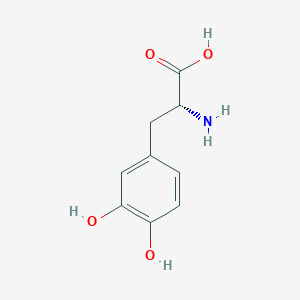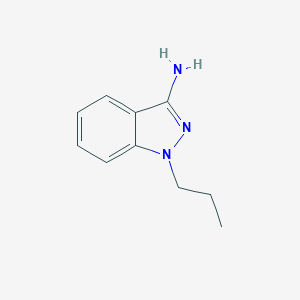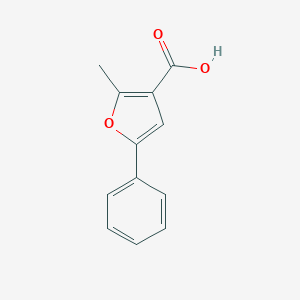
4-Chlorobiphenyl
Übersicht
Beschreibung
4-Chlorobiphenyl, also known as 4-chlorobenzene, is an aromatic compound with the chemical formula C6H4Cl. It is a chlorinated biphenyl, which is a type of polychlorinated biphenyl (PCB). This compound is a colorless, crystalline solid that is insoluble in water and has a sweet, pungent odor. It is used in various industrial applications, such as in the production of dyes, pharmaceuticals, and plastics. It is also a common environmental contaminant, as it is often released into the environment through industrial processes.
Wissenschaftliche Forschungsanwendungen
Umweltbioremediation
4-Chlorobiphenyl: ist eine Art von polychlorierten Biphenylen (PCB), die erhebliche Umwelt- und Gesundheitsrisiken birgt. Forschungsergebnisse zeigen, dass bestimmte Bakterienstämme, wie Pseudomonas sp. Stamm CB-3 und Comamonas sp. Stamm CD-2, this compound effektiv abbauen können, was auf eine mögliche Anwendung bei der Bioremediation kontaminierter Standorte hindeutet . Diese Stämme können this compound in weniger schädliche Verbindungen zerlegen, was sie für die Reinigung verschmutzter Umgebungen wertvoll macht.
Stoffwechselstudien
Studien haben this compound verwendet, um die Stoffwechselwege von Halobiphenylen zu verstehen. Der Metabolismus von this compound durch hepatische Mikrosomen wird durch bestimmte Induktoren deutlich verstärkt, was Auswirkungen auf das Verständnis der metabolischen Verarbeitung von Umweltgiften hat . Diese Forschung kann zu besseren Erkenntnissen darüber führen, wie Organismen schädliche Stoffe verarbeiten und entgiften.
Photokatalytischer Abbau
Der photokatalytische Abbau von this compound unter Verwendung von TiO2 unter UV-Bestrahlung ist ein weiterer interessanter Bereich. Dieser Prozess wird von verschiedenen Umweltfaktoren beeinflusst, darunter die anfängliche Konzentration von this compound, der TiO2-Gehalt und die Intensität des UV-Lichts . Diese Anwendung ist entscheidend für die Entwicklung von Methoden zur Reduzierung der Persistenz von PCB in Wassersystemen.
Wirkmechanismus
Mode of Action
The 4-Chlorobiphenyl group is known to enable a second mode of action based on inhibition of the bacterial transglycosylase enzyme . This interaction with its targets results in significant changes, including the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Biochemical Pathways
This compound is degraded similarly to biphenyl, with 2,3-dioxygenation at the unsubstituted biphenyl ring, followed by rearomatization, and cleavage of this catechol-like ring . The degradation pathway involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Result of Action
Exposure to this compound can lead to skin, eye, mucous membrane, and upper respiratory tract irritation . It is also known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons and play a role in cell-cycle regulation .
Action Environment
This compound is very unreactive, and its reactivity decreases as more of its hydrogen atoms are replaced with halogen atoms . It is insoluble in water , which can influence its action, efficacy, and stability in different environmental contexts. Furthermore, it is considered a persistent organic pollutant due to its environmental persistence and potential toxicity .
Safety and Hazards
4-Chlorobiphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
While there is limited information available on the future directions of 4-Chlorobiphenyl, it is part of the broader study of PCBs, which continue to be a focus of environmental and health research due to their persistence in the environment and potential health effects.
Relevant Papers Several papers have been published on this compound, covering topics such as its metabolism , reaction mechanisms , and biodegradation . These papers provide valuable insights into the properties and behaviors of this compound.
Biochemische Analyse
Biochemical Properties
4-Chlorobiphenyl is metabolized by various enzymes, proteins, and other biomolecules. It is initially degraded by a strain of Pseudomonas to accumulate 4-chlorobenzoate (4CBA), which is further oxidized by a strain of Comamonas . A gene cluster of biphenyl metabolism was found in the genome of the Pseudomonas strain, and a dechlorination gene cluster and a gene cluster of protocatechuate (PCA) metabolic were found in the genome of the Comamonas strain . These gene clusters are supposed to be involved in this compound degradation .
Cellular Effects
The exposure to this compound has been shown to decrease the growth of certain bacterial strains on glucose, and cells exhibit irregular outer membranes, a larger periplasmic space, and electron-dense granules in the cytoplasm . Additionally, lysis of cells was observed during incubation with this compound .
Molecular Mechanism
The metabolic activation of this compound proceeds via parahydroxylation and oxidation to the ortho 3,4-quinone, the ultimate carcinogen . This is the first report to demonstrate that specific PCB metabolites possess initiating activity in the rodent liver in vivo .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the metabolism of this compound by hepatic microsomes is greatly enhanced by in vivo pretreatment of rats with certain compounds .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, monohydroxy (400 μmol/kg), dihydroxy (200 μmol/kg), and quinone (100 μmol/kg) metabolites of this compound were evaluated for their initiating activity in Fischer 344 male rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is degraded similarly to biphenyl, with 2,3-dioxygenation at the unsubstituted biphenyl ring, followed by rearomatization, and cleavage of this catachol-like ring .
Eigenschaften
IUPAC Name |
1-chloro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWNLURCHDRMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040300 | |
| Record name | 4-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
556 °F at 760 mmHg (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
2051-62-9 | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Chlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA22Z3NGLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
171.9 °F (NTP, 1992) | |
| Record name | 4-CHLOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chlorobiphenyl interact with biological systems and what are the downstream effects?
A1: this compound primarily undergoes biotransformation via cytochrome P450 enzymes in the liver, yielding hydroxylated metabolites. [] This process often involves the formation of arene oxide intermediates, which are highly reactive and can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. [, , , ] This binding can disrupt cellular functions and potentially lead to adverse effects such as genotoxicity and carcinogenicity. [, ]
Q2: Are there specific metabolites of this compound that raise particular concern?
A2: Yes, research points to 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) as a critical metabolite. This compound readily undergoes methylation and subsequent sulfation or glucuronidation. [] Importantly, 3′,4′-di-OH-3 can be further oxidized to form reactive quinone species, known for their toxicity. [, ]
Q3: How does the presence of this compound impact prostaglandin production?
A3: Studies indicate that certain hydroxylated metabolites of this compound, particularly the dihydroxy forms, can act as cosubstrates for prostaglandin H synthase (PGHS). [, ] This interaction leads to the oxidation of these metabolites into reactive quinones, potentially contributing to cellular damage. [, ] Interestingly, in vivo studies show that exposure to this compound-2’,5’-hydroquinone elevates PGE2 levels in rat kidneys, potentially linked to increased macrophage activity. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound is represented by the molecular formula C12H9Cl and has a molecular weight of 188.64 g/mol.
Q5: Can this compound be broken down in the environment?
A5: Yes, several bacterial species demonstrate the ability to degrade this compound. This degradation process often involves the compound's transformation into 4-chlorobenzoic acid, which can be further metabolized. [, , , , , ] Certain bacterial strains, harboring specific plasmids, showcase complete mineralization capabilities, breaking down this compound into carbon dioxide. [, ]
Q6: Does the degradation of this compound always have a positive impact on the environment?
A6: Not necessarily. While some degradation pathways lead to complete mineralization, others generate metabolites with their own toxicity concerns. One example is the potential formation of protoanemonin, a potent antimicrobial compound, during this compound degradation. []
Q7: What analytical methods are employed to study this compound and its metabolites?
A7: Research utilizes various analytical techniques for characterizing this compound and its degradation products. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is commonly used for identifying and quantifying this compound and its metabolites in various matrices. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, provides detailed analysis of this compound metabolites, particularly hydroxylated forms. [, , ]
- High-Resolution Mass Spectrometry (HRMS): This technique offers high mass accuracy and resolution, enabling comprehensive metabolite profiling of this compound in complex biological samples. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR aids in elucidating the structures of this compound metabolites, providing insights into their chemical properties and potential for further transformations. []
Q8: How does ultraviolet (UV) radiation affect this compound?
A8: this compound undergoes photodegradation upon exposure to UV light. This process predominantly involves dechlorination, leading to the formation of biphenyl and other lower hydrocarbons. [, , , ]
Q9: Does the position of the chlorine atom on the biphenyl ring influence its biodegradation?
A9: Yes, the position of the chlorine atom significantly impacts the biodegradation rate. Studies show that this compound degrades faster than its 2- and 3-chloro isomers. []
Q10: How does chlorine substitution on the biphenyl ring compare to fluorine substitution in terms of impacting planarity and biological activity?
A10: While both chlorine and fluorine substitutions influence the planarity of biphenyl derivatives, chlorine exhibits a more pronounced effect. Specifically, ortho-chlorination significantly reduces co-planarity compared to ortho-fluorination. [] This difference arises from the larger size of chlorine and its impact on internal ring angle distortion. These structural variations ultimately influence the biological activity and metabolic fate of these compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

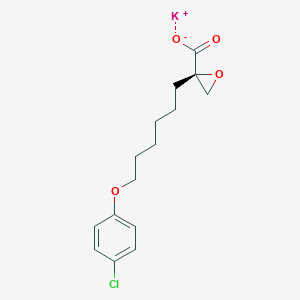

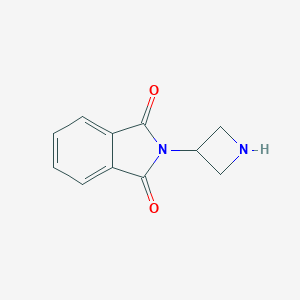

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
